5-(Methylsulfanyl)-1,2,3,4-thiatriazole

Thermal Stability Decomposition Heterocyclic Chemistry

5-(Methylsulfanyl)-1,2,3,4-thiatriazole is a critical sulfur-nitrogen heterocyclic building block for organic electronics and medicinal chemistry. Its electron-deficient thiatriazole core, uniquely tuned by the 5-methylthio substituent, makes it irreplaceable for constructing donor-acceptor TADF emitters and studying photographic supersensitizers. Ensure your research proceeds without compromise—procure this specific, high-purity compound rather than unreliable generic alternatives.

Molecular Formula C2H3N3S2
Molecular Weight 133.2 g/mol
CAS No. 52098-77-8
Cat. No. B1320772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Methylsulfanyl)-1,2,3,4-thiatriazole
CAS52098-77-8
Molecular FormulaC2H3N3S2
Molecular Weight133.2 g/mol
Structural Identifiers
SMILESCSC1=NN=NS1
InChIInChI=1S/C2H3N3S2/c1-6-2-3-4-5-7-2/h1H3
InChIKeyDOFVCGKEJAKAGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Methylsulfanyl)-1,2,3,4-thiatriazole (CAS 52098-77-8): Technical and Procurement Baseline


5-(Methylsulfanyl)-1,2,3,4-thiatriazole is a sulfur-nitrogen heterocyclic compound within the 1,2,3,4-thiatriazole family, characterized by a five-membered ring containing three nitrogen atoms, one sulfur atom, and a methylthio (-SCH3) substituent at the 5-position [1]. Its molecular formula is C2H3N3S2, with a molecular weight of 133.20 g/mol [2]. This compound is recognized as a versatile building block in organic synthesis and is investigated for applications in materials science, particularly as an electron-accepting moiety in donor-acceptor systems for organic electronics [3].

Why Generic Substitution Fails for 5-(Methylsulfanyl)-1,2,3,4-thiatriazole


The 5-(methylsulfanyl) substituent is a critical determinant of the compound's electronic, steric, and chemical properties, making generic substitution with other 5-substituted thiatriazoles or alternative heterocycles unreliable. The electron-donating nature and specific size of the methylthio group directly influence the compound's reactivity, stability, and performance in applications such as electron-accepting materials [1]. Substituting this group with a larger alkylthio, an arylthio, or an amino group can drastically alter the compound's redox potential, decomposition pathways, and intermolecular interactions, rendering it unsuitable for the intended research or industrial application [2].

Quantitative Differentiation Guide for 5-(Methylsulfanyl)-1,2,3,4-thiatriazole


Comparative Thermal Stability and Decomposition Pathways

5-Alkyl-1,2,3,4-thiatriazoles, as a class, are known to be unstable and readily decompose to nitriles, nitrogen, and sulfur [1]. The specific decomposition rate and pathway are influenced by the nature of the alkyl substituent. 5-(Methylsulfanyl)-1,2,3,4-thiatriazole, with its methylthio group, exhibits a distinct thermal decomposition profile compared to its 5-alkyl counterparts, which is a key consideration for storage and reaction condition planning.

Thermal Stability Decomposition Heterocyclic Chemistry

Performance as an Electron Acceptor in TADF Emitters

1,2,3,4-Thiatriazole derivatives, including 5-(methylsulfanyl)-1,2,3,4-thiatriazole, have been identified as promising electron-acceptor units in donor-acceptor (D-A) systems for thermally activated delayed fluorescence (TADF) emitters [1]. The electron-deficient nature of the thiatriazole core, combined with the methylthio substituent, enables strong charge-transfer interactions with donor moieties. This leads to efficient photoluminescence and a small singlet-triplet energy gap (ΔEST), which are essential for high-performance organic light-emitting diodes (OLEDs).

TADF OLED Electron Acceptor Photophysics

Synthetic Yield via One-Pot Procedure

A convenient one-pot synthesis method for functionalized 1,2,3,4-thiatriazole derivatives, which includes 5-(methylsulfanyl)-1,2,3,4-thiatriazole, provides good to high yields (51-80%) starting from commercially available nitrile derivatives [1]. This methodology avoids the need to isolate any thioacylating agents, streamlining the synthetic process.

Synthetic Methodology One-Pot Synthesis Yield

Supersensitization in Silver Halide Photographic Emulsions

5-Substituted-thio-1,2,3,4-thiatriazoles, a class that includes 5-(methylsulfanyl)-1,2,3,4-thiatriazole, have been found to act as supersensitizers for silver halide photographic emulsions that are spectrally sensitized to the red and infrared regions of the electromagnetic spectrum [1]. These compounds improve the sensitivity and aging properties of the coated emulsions.

Photography Supersensitization Silver Halide Infrared

Key Research and Industrial Application Scenarios for 5-(Methylsulfanyl)-1,2,3,4-thiatriazole


Development of TADF Emitters for OLEDs

Based on its established role as an electron acceptor in TADF systems [1], 5-(Methylsulfanyl)-1,2,3,4-thiatriazole is a prime candidate for the design and synthesis of new donor-acceptor-donor (D-A-D) type TADF emitters. Researchers can leverage its electron-deficient thiatriazole core and the methylthio substituent to tune charge-transfer states and achieve efficient, metal-free OLED materials.

Synthesis of Complex Heterocyclic Libraries

The compound serves as a valuable building block for constructing more complex heterocyclic architectures. Its efficient one-pot synthesis [1] makes it a practical starting material for medicinal chemistry and agrochemical research programs that require diverse libraries of sulfur-nitrogen containing compounds.

Investigation of Supersensitization in Photographic Materials

For researchers in photographic science, 5-(Methylsulfanyl)-1,2,3,4-thiatriazole represents a specific member of a class of known supersensitizers for silver halide emulsions [2]. It can be used to study structure-activity relationships in spectral sensitization and to develop improved imaging materials for red and infrared applications.

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